

# Application Note: Measuring the Efficacy of Hsd17B13 Inhibitors in Hepatocytes

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## Compound of Interest

Compound Name: *Hsd17B13-IN-56*

Cat. No.: *B12362763*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

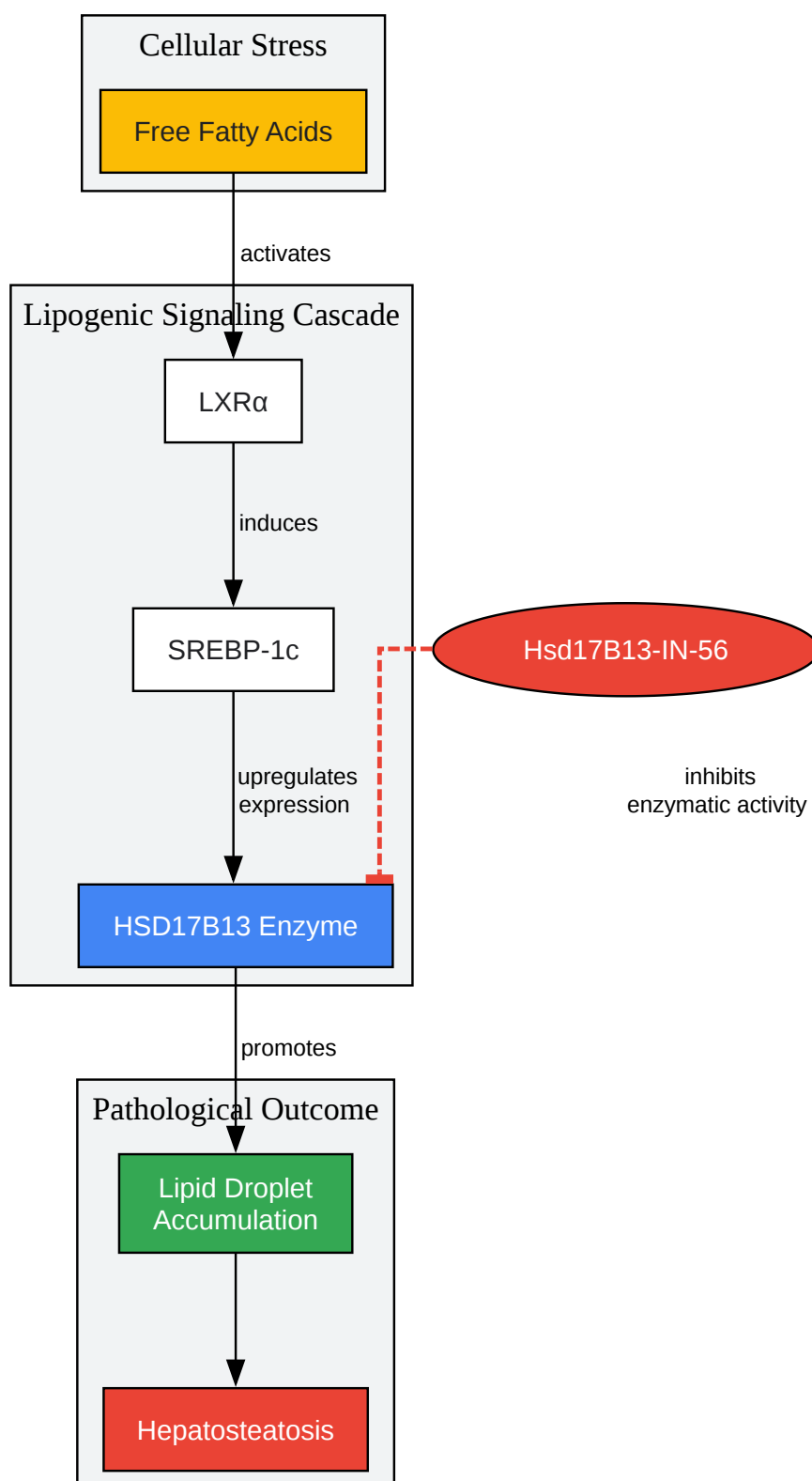
17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Mounting evidence suggests a critical role for HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3] Hepatic expression of HSD17B13 is significantly increased in NAFLD patients, and its overexpression promotes lipid accumulation in liver cells.[4][5][6] Conversely, loss-of-function genetic variants in HSD17B13 are protective against the progression to NASH and cirrhosis, making it a promising therapeutic target.[7][8][9]

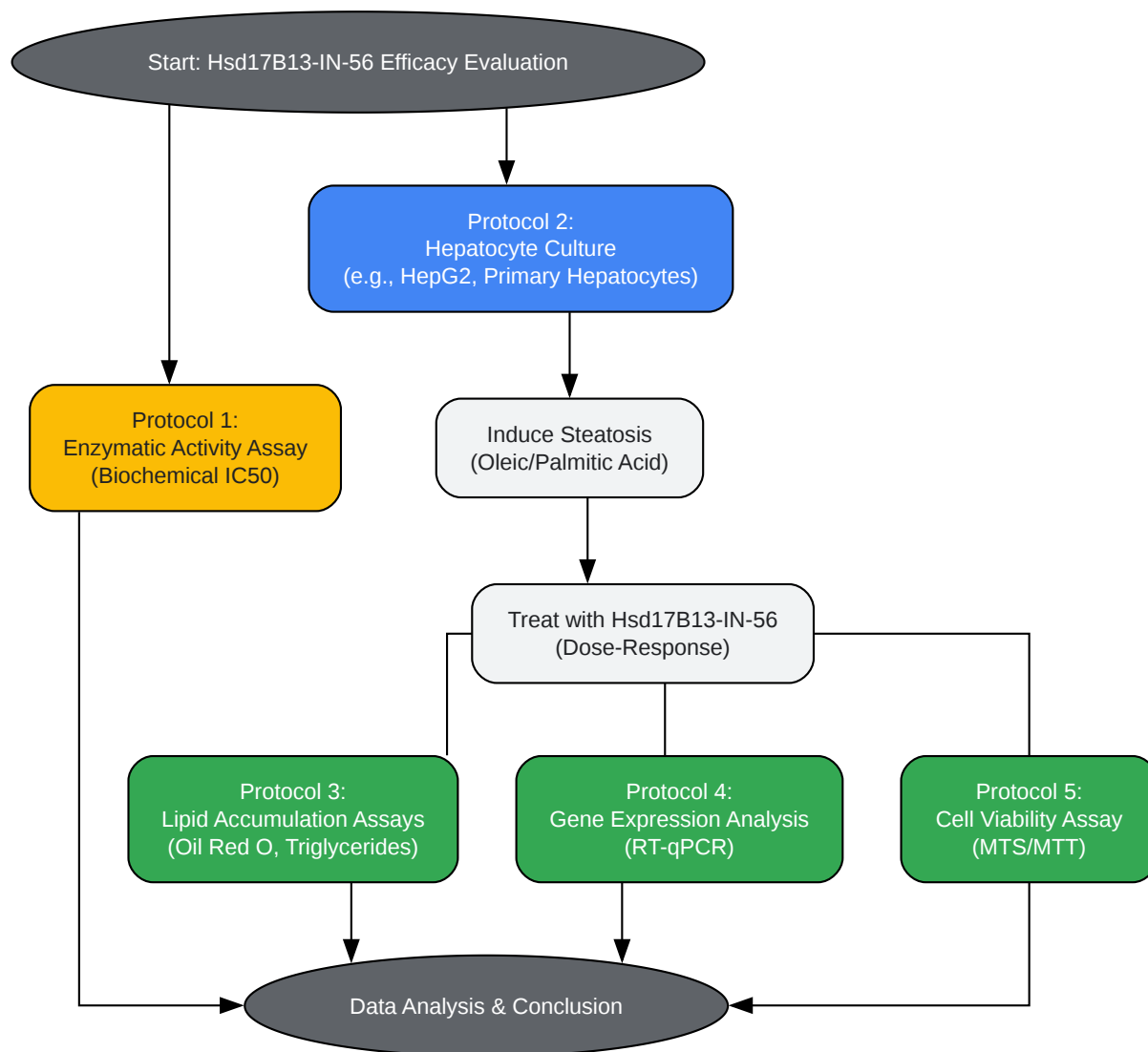
Small molecule inhibitors of HSD17B13, such as **Hsd17B13-IN-56** (a representative inhibitor for the protocols herein) and the well-characterized probe BI-3231, are being developed to prevent NAFLD progression.[7][10] This application note provides a comprehensive set of protocols to measure the efficacy of HSD17B13 inhibitors in hepatocyte models, focusing on enzymatic activity, cellular lipid accumulation, and downstream gene expression.

## Proposed HSD17B13 Signaling Pathway in Hepatosteatosis

The diagram below illustrates the proposed mechanism by which HSD17B13 contributes to lipid accumulation in hepatocytes and the point of intervention for an inhibitor like **Hsd17B13-**

**IN-56.** Metabolic stress can lead to the activation of LXR $\alpha$ , which in turn induces SREBP-1c, a key regulator of lipogenesis.<sup>[7]</sup> SREBP-1c upregulates the expression of HSD17B13.<sup>[1][7]</sup> HSD17B13, localized to lipid droplets, then contributes to increased lipid droplet size and number, potentially through its retinol dehydrogenase activity, leading to hepatosteatosis.<sup>[5][7]</sup>





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